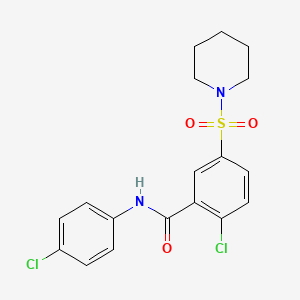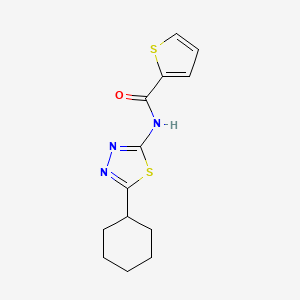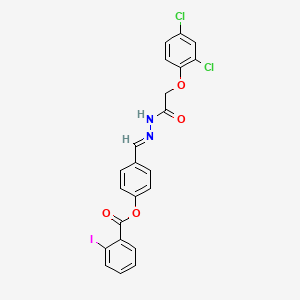![molecular formula C19H18N4O3 B15013491 1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)
1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a diazinane trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a phenylamine, followed by cyclization and oxidation steps to form the diazinane trione core. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-DIMETHYL-5-[({4-[(PYRIDIN-3-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- 1,3-DIMETHYL-5-[({4-[(PYRIDIN-2-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- 1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-DIONE
Uniqueness
What sets 1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart from similar compounds is its specific substitution pattern and the presence of the diazinane trione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H18N4O3 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
6-hydroxy-1,3-dimethyl-5-[[4-(pyridin-4-ylmethyl)phenyl]iminomethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H18N4O3/c1-22-17(24)16(18(25)23(2)19(22)26)12-21-15-5-3-13(4-6-15)11-14-7-9-20-10-8-14/h3-10,12,24H,11H2,1-2H3 |
Clave InChI |
OLRWZXUPCXUFTL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)CC3=CC=NC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide](/img/structure/B15013411.png)
![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15013418.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15013421.png)
![2,2'-[(2,2,3,3,4,4,5,5-Octafluoro-1,6-dioxohexane-1,6-diyl)diimino]bis(3-hydroxypropanoate)](/img/structure/B15013431.png)




![2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene](/img/structure/B15013464.png)
![5'-methyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15013468.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013476.png)
![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013477.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)

